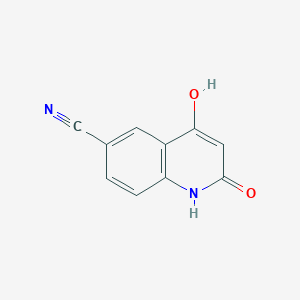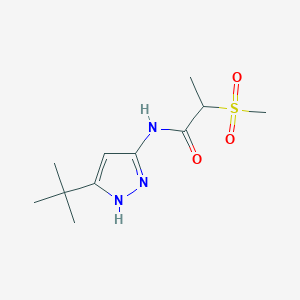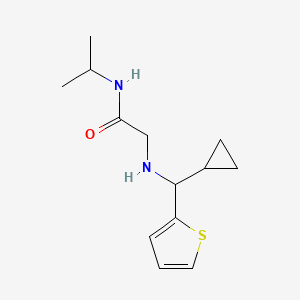
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile is a heterocyclic compound belonging to the quinolone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amides, and hydroxylated compounds. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound can disrupt the normal cellular processes, leading to cell death in cancerous or infected cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 6-position enhances its reactivity and potential for further functionalization compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H6N2O2 |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)9(13)4-10(14)12-8/h1-4H,(H2,12,13,14) |
Clave InChI |
OIQLLVWRTSSTTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C(=CC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)






